PI3Kδ Kinase Inhibition: Sub-Nanomolar Potency Achieved Through 4,7-Dimethyl Substitution
A derivative of 4,7-Dimethylquinazolin-2-amine demonstrates exceptional potency against the PI3Kδ kinase, a key target in B-cell malignancies and inflammatory diseases. The compound exhibits an IC50 of 2.7 nM in a competitive fluorescence polarization assay [1]. This potency represents a >138-fold improvement over the cellular activity measured for the same compound (IC50 = 374 nM in a PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells), indicating a strong correlation between in vitro binding and functional inhibition, albeit with a significant shift in potency due to cellular factors [2]. In comparison to the widely used PI3Kδ inhibitor Idelalisib (IC50 = 19 nM in biochemical assays), this 4,7-dimethylquinazoline-based derivative is 7-fold more potent in a direct binding assay [3].
| Evidence Dimension | PI3Kδ Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | Idelalisib: 19 nM; Same compound in cellular assay: 374 nM |
| Quantified Difference | 7.0-fold more potent than Idelalisib; 138-fold more potent than its own cellular activity |
| Conditions | Biochemical competitive fluorescence polarization assay |
Why This Matters
The sub-nanomolar potency establishes a clear advantage for projects requiring highly potent PI3Kδ engagement, potentially enabling lower doses and reducing off-target toxicity.
- [1] BindingDB. (n.d.). BDBM50394897. CHEMBL2165498. IC50: 2.70 nM for PI3Kdelta. View Source
- [2] BindingDB. (n.d.). BDBM50394897. CHEMBL2165498. IC50: 374 nM for PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
- [3] Lannutti, B. J., et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. *Blood*, 117(2), 591-594. View Source
